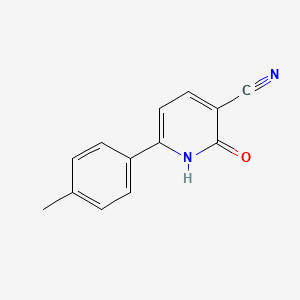
6-(4-methylphenyl)-2-oxo-1H-pyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-(4-methylphenyl)-2-oxo-1H-pyridine-3-carbonitrile is a useful research compound. Its molecular formula is C13H10N2O and its molecular weight is 210.236. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
6-(4-methylphenyl)-2-oxo-1H-pyridine-3-carbonitrile is a heterocyclic compound belonging to the pyridine family, characterized by a pyridine ring with a methyl group at position 4, a carbonitrile group at position 3, and a keto group at position 2. This compound has garnered attention due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
| Property | Details |
|---|---|
| Molecular Formula | C13H10N2O |
| Molecular Weight | 214.23 g/mol |
| Chemical Structure | Chemical Structure |
The biological activity of this compound is attributed to its ability to interact with various molecular targets, which may include enzymes and receptors involved in disease pathways. The presence of the carbonitrile and keto groups contributes to its reactivity, potentially leading to inhibition of specific enzymes or modulation of receptor activity.
Biochemical Pathways
Research suggests that this compound may influence several biochemical pathways:
- Anticancer Activity: Similar compounds have shown potential in inhibiting cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression.
- Antimicrobial Activity: The compound exhibits inhibitory effects against various bacterial strains, possibly through disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Activity
A study evaluated the anticancer potential of related pyridine derivatives, revealing that modifications in the substituent groups significantly influenced their cytotoxicity against cancer cell lines. The mechanism often involves the induction of oxidative stress leading to apoptosis in cancer cells .
Antimicrobial Activity
Research indicates that derivatives of this compound possess significant antimicrobial properties. For instance, compounds similar to this compound demonstrated effective inhibition against Gram-positive and Gram-negative bacteria. Minimum inhibitory concentration (MIC) values were reported as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 12.5 |
| Escherichia coli | 25 |
| Pseudomonas aeruginosa | 15 |
These results suggest that the compound could serve as a lead structure for developing new antimicrobial agents .
Case Studies
-
Anticancer Efficacy:
A recent study focused on the synthesis and evaluation of various pyridine derivatives, including this compound. The results indicated significant cytotoxicity against human breast cancer cells (MCF-7), with IC50 values in the low micromolar range . -
Corrosion Inhibition:
Interestingly, this compound has also been studied for its role as a corrosion inhibitor in acidic environments. It was found that certain structural modifications enhanced its protective properties on metal surfaces, showcasing its versatility beyond biological applications .
Properties
IUPAC Name |
6-(4-methylphenyl)-2-oxo-1H-pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O/c1-9-2-4-10(5-3-9)12-7-6-11(8-14)13(16)15-12/h2-7H,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEKBJBAVSQJONX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=C(C(=O)N2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













